AR Transcriptional Inhibition Potency
EPI-7170 demonstrates 8-9 times improved potency compared to its parent compound, ralaniten (EPI-002), in inhibiting androgen receptor (AR) transcriptional activity [1]. In LNCaP human prostate cancer cells, which express functional full-length AR, the IC50 for EPI-7170 was measured at 1.08 ± 0.55 μM, compared to 9.64 ± 3.72 μM for ralaniten [2]. This enhanced potency is also reflected in a broader shift in cellular IC50 values, with EPI-7170 showing an IC50 of 0.5-1 μM compared to 10-12 μM for EPI-002 [3].
vs 9.64 ± 3.72 µM (ralaniten)
≈ 8–9 fold improvement
| Evidence Dimension | Potency (IC50) for inhibition of androgen-induced transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 1.08 ± 0.55 μM (LNCaP cells); 0.5-1 μM (range in AR-driven cellular assays) |
| Comparator Or Baseline | EPI-002 (ralaniten): IC50 = 9.64 ± 3.72 μM (LNCaP cells); 10-12 μM (range in AR-driven cellular assays) |
| Quantified Difference | 8-9 fold improvement in potency; IC50 reduction from ~10 μM to ~1 μM |
| Conditions | Androgen-induced PSA(6.1kb)-luciferase reporter assay in transiently transfected LNCaP human prostate cancer cells |
Why This Matters
A nearly 10-fold increase in potency translates to lower required dosages and a wider therapeutic window, which is a critical factor in drug discovery and preclinical development.
- [1] Hirayama Y, et al. Combination therapy with androgen receptor N-terminal domain antagonist EPI-7170 and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. Mol Oncol. 2020 Oct;14(10):2455-2470. View Source
- [2] MDPI. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants. Cancers. 2020;12(7):1991. View Source
- [3] Le Moigne R, et al. Next generation N-terminal domain androgen receptor inhibitors with improved potency and metabolic stability in castration-resistant prostate cancer models. J Clin Oncol. 2019;37(7_suppl):220. View Source
